molecular formula C12H16O4 B1681737 Senkyunolide I CAS No. 94596-28-8

Senkyunolide I

Cat. No.: B1681737
CAS No.: 94596-28-8
M. Wt: 224.25 g/mol
InChI Key: DQNGMIQSXNGHOA-JXQVETIVSA-N
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Description

Senkyunolide I is a natural phthalide compound primarily found in the rhizomes of Ligusticum chuanxiong and Angelica sinensis, both of which are traditional Chinese medicinal herbs. This compound has garnered significant attention due to its potential therapeutic effects, particularly in the treatment of cardio-cerebral vascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Senkyunolide I can be synthesized through various chemical routes. One common method involves the extraction from the rhizomes of Ligusticum chuanxiong using organic solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale extraction from plant sources. The process includes grinding the plant material, followed by solvent extraction, concentration, and purification using techniques like high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Senkyunolide I undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Senkyunolide I has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of phthalides and their chemical properties.

    Biology: this compound is studied for its effects on cellular processes and its potential as a neuroprotective agent.

    Medicine: It has shown promise in the treatment of migraines, oxidative stress, and ischemic stroke.

    Industry: This compound is used in the development of new pharmaceuticals and nutraceuticals.

Mechanism of Action

Senkyunolide I exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its relatively stable chemical structure, good blood-brain barrier permeability, and a broad spectrum of pharmacological activities. Its stability to heat, acid, and oxygen makes it a promising candidate for further drug development .

Properties

IUPAC Name

(3Z,6S,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-/t8-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNGMIQSXNGHOA-JXQVETIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\1/C2=C([C@@H]([C@H](CC2)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317406
Record name Senkyunolide I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94596-28-8
Record name Senkyunolide I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94596-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Senkyunolide I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094596288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Senkyunolide I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SENKYUNOLIDE I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12PJ07292V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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